![molecular formula C8H6N2O2 B1525366 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid CAS No. 945840-82-4](/img/structure/B1525366.png)
1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Overview
Description
1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with the empirical formula C7H6N2 . It’s a solid substance with a molecular weight of 118.14 .
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-c]pyridine consists of a pyridine ring fused with a pyrrole ring . The InChI code for this compound is 1S/C7H6N2/c1-3-8-5-7-6(1)2-4-9-7/h1-5,9H .Physical And Chemical Properties Analysis
1H-pyrrolo[2,3-c]pyridine is a solid substance . Its molecular weight is 118.14 , and its InChI code is 1S/C7H6N2/c1-3-8-5-7-6(1)2-4-9-7/h1-5,9H .Scientific Research Applications
Antibacterial Activity
- Pyrrolopyridine Analogs of Nalidixic Acid : A series of 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated antibacterial activity in vitro. This suggests potential applications in developing new antibacterial agents (Toja et al., 1986).
Allosteric Antagonists
- Novel Allosteric mGluR5 Antagonists : 1H-pyrrolo[2,3-c]pyridine-7-carboxamides have been identified as a new series of allosteric mGluR5 antagonists. Modifications to the heterocyclic scaffold improved physicochemical parameters, including aqueous solubility, while retaining high in vitro potency (Koller et al., 2012).
Asymmetric Synthesis
- Rhodium-Catalyzed Asymmetric 1,4-Addition : A study explored the asymmetric 1,4-addition of arylboronic acids to 3-benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-ones. This process is significant for producing derivatives of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one, which are valuable in medicinal chemistry (Croix et al., 2015).
Molecular Probes in Auxin Physiology
- Auxin Physiology : The compound 1H-pyrrolo[2, 3-b]pyridine-3-acetic acid has been structurally characterized and found to have a similar molecular geometry to the natural plant growth hormone indole-3-acetic acid (auxin). This indicates its potential as a molecular probe in auxin physiology (Antolić et al., 2000).
Functional Materials and Agrochemicals
- Functionalization for Agrochemicals : A study on the functionalization of 1H-pyrrolo[2,3-b]pyridine targeted the development of compounds for agrochemicals and functional materials. This included introducing amino groups and multidentate agents to the 6-position of 7-azaindole, yielding compounds with high fungicidal activity (Minakata et al., 1992).
Kinase Inhibitors in Cancer Research
- c-Met Inhibitors : Novel 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated as c-Met inhibitors, showing strong kinase inhibition. This research contributes to the development of new treatments in cancer therapy (Liu et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
It is known that the compound has a molecular weight of 16215 , which could influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
In vitro studies have shown that this compound derivatives can inhibit cancer cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of cancer cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-6-5(1-3-9-6)2-4-10-7/h1-4,9H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSUZZHBANMMDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=CN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696650 | |
Record name | 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
945840-82-4 | |
Record name | 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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